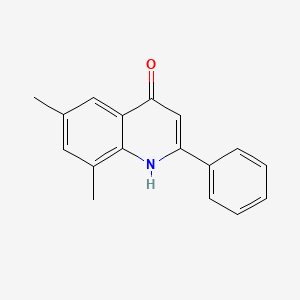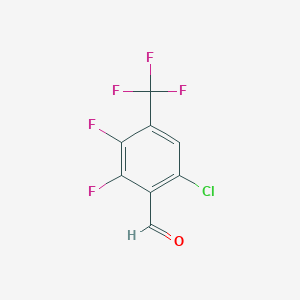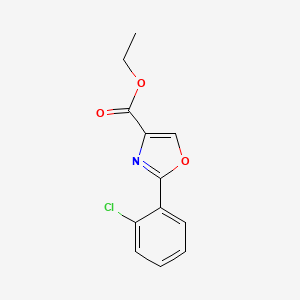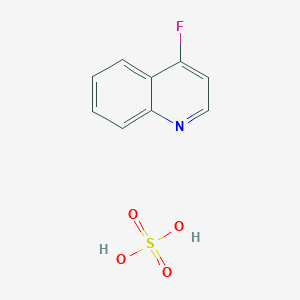
3-Amino-2-phenylquinazoline-4(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-phenylquinazoline-4(3H)-thione is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
One-Pot Intermolecular Annulation Reaction
Reactants: o-Aminobenzamides and thiols.
Conditions: Transition metal-free, external oxidant-free, and easy operation.
Yield: Up to 98%.
-
Microwave-Assisted Green Process
Reactants: Benzoxazinones and hydrazides.
Conditions: Microwave-assisted, green protocol.
Yield: 31-85% over two steps.
Industrial Production Methods
Industrial production methods for 3-Amino-2-phenylquinazoline-4(3H)-thione typically involve scalable and efficient synthetic routes that ensure high yield and purity. The one-pot intermolecular annulation reaction is particularly favored due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Products: Oxidized derivatives of the quinazoline ring.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Products: Reduced forms of the quinazoline ring.
-
Substitution
Reagents: Various alkyl/benzyl halides or substituted phenacyl bromides.
Products: Substituted quinazoline derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Alkyl/benzyl halides, substituted phenacyl bromides.
Scientific Research Applications
-
Chemistry
-
Biology
-
Medicine
-
Industry
- Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-2-phenylquinazoline-4(3H)-thione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
-
3-Amino-2-phenylquinazoline-4(3H)-one
- Similar structure but lacks the thione group.
- Exhibits different biological activities.
-
2-Phenylquinazoline-4(3H)-one
- Lacks the amino group.
- Different reactivity and biological properties.
Uniqueness
3-Amino-2-phenylquinazoline-4(3H)-thione is unique due to the presence of both the amino and thione groups, which confer distinct chemical reactivity and biological activities compared to its analogs .
Properties
CAS No. |
13961-55-2 |
|---|---|
Molecular Formula |
C14H11N3S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
3-amino-2-phenylquinazoline-4-thione |
InChI |
InChI=1S/C14H11N3S/c15-17-13(10-6-2-1-3-7-10)16-12-9-5-4-8-11(12)14(17)18/h1-9H,15H2 |
InChI Key |
DHOLLLUILMAGQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=S)N2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Azepino[2,1-b]quinazolin-12(6H)-one, 6-chloro-7,8,9,10-tetrahydro-](/img/structure/B11866399.png)






![Benzo[g]quinoline-5,10-dione, 4-(methoxymethyl)-](/img/structure/B11866437.png)





![8-(Cyclopropanecarbonyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11866472.png)
